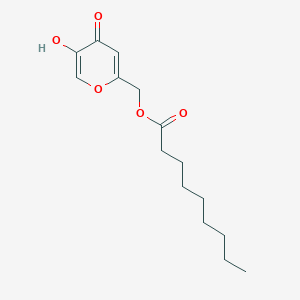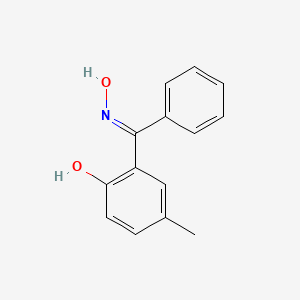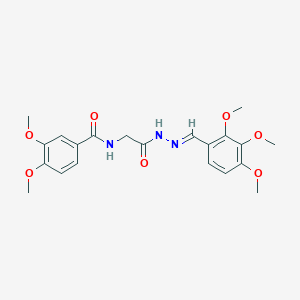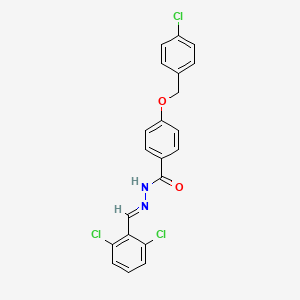
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one: is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Addition of the 2-methyl-allyl Group: The final step involves the addition of the 2-methyl-allyl group through a nucleophilic substitution reaction, typically using 2-methyl-allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and 2-methyl-allyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetone, sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the tert-butyl or 2-methyl-allyl groups.
科学的研究の応用
Chemistry
In chemistry, 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones, including this compound, are investigated for their anti-inflammatory, analgesic, and antipyretic properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and 2-methyl-allyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
4-Methyl-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl and 2-methyl-allyl groups, resulting in different chemical properties and reactivity.
5-tert-Butyl-2,4-dihydro-pyrazol-3-one: Similar structure but without the 2-methyl-allyl group, affecting its biological activity and applications.
2-(2-Methyl-allyl)-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl group, leading to differences in stability and reactivity.
Uniqueness
The presence of both the tert-butyl and 2-methyl-allyl groups in 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one makes it unique among pyrazolones. These groups enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
5-tert-butyl-2-(2-methylprop-2-enyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-13-10(14)6-9(12-13)11(3,4)5/h1,6-7H2,2-5H3 |
InChIキー |
VGJXNPZYWAGCLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C(=O)CC(=N1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)





![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


